![molecular formula C10H8OS2 B14905632 3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde](/img/structure/B14905632.png)
3'-Methyl-[2,2'-bithiophene]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde is an organic compound belonging to the bithiophene family. Bithiophenes are heterocyclic compounds consisting of two thiophene rings. The presence of a methyl group at the 3’ position and a formyl group at the 3 position makes this compound unique. Bithiophenes are widely studied due to their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells .
Méthodes De Préparation
The synthesis of 3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde typically involves several steps:
Starting Material: The synthesis begins with 2,2’-bithiophene.
Methylation: The 3’ position of the bithiophene is methylated using a suitable methylating agent.
Formylation: The formyl group is introduced at the 3 position using a formylating agent such as Vilsmeier-Haack reagent.
Industrial production methods may involve optimized reaction conditions, including the use of catalysts and controlled temperatures to ensure high yields and purity .
Analyse Des Réactions Chimiques
3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings.
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products depend on the specific reaction conditions but can include carboxylic acids, alcohols, and substituted bithiophenes .
Applications De Recherche Scientifique
3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, including OLEDs and OFETs
Mécanisme D'action
The mechanism of action of 3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophiles, while the thiophene rings can participate in π-π interactions. These interactions can influence various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde can be compared with other bithiophene derivatives:
2,2’-Bithiophene: Lacks the methyl and formyl groups, making it less reactive.
3,3’-Dimethyl-[2,2’-bithiophene]: Contains two methyl groups, altering its electronic properties.
3’-Formyl-[2,2’-bithiophene]: Contains only the formyl group, affecting its reactivity and applications
The unique combination of methyl and formyl groups in 3’-Methyl-[2,2’-bithiophene]-3-carbaldehyde provides distinct chemical and physical properties, making it valuable for specific applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C10H8OS2 |
|---|---|
Poids moléculaire |
208.3 g/mol |
Nom IUPAC |
2-(3-methylthiophen-2-yl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8OS2/c1-7-2-4-12-9(7)10-8(6-11)3-5-13-10/h2-6H,1H3 |
Clé InChI |
KSATXNSFMCHTAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)C2=C(C=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


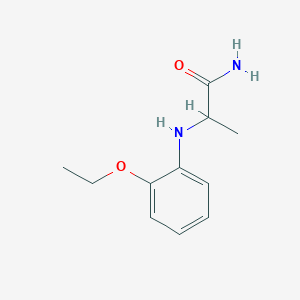
![(2'-Phenethyl-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14905551.png)
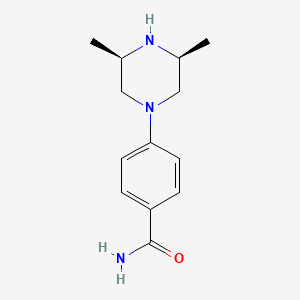
![8-Methoxy-4-oxo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B14905564.png)
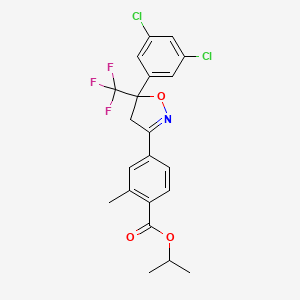

![1-Aminoisothiazolo[5,4-b]pyridin-3-one 1-oxide](/img/structure/B14905580.png)
![8-Bromo-6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine](/img/structure/B14905587.png)
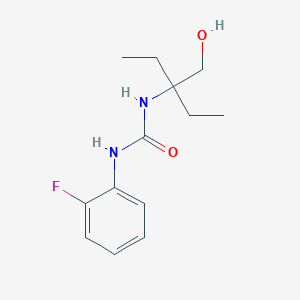

![4-[(Trifluoroacetyl)amino]benzamide](/img/structure/B14905605.png)
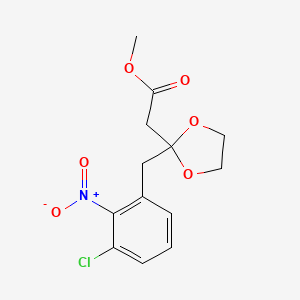
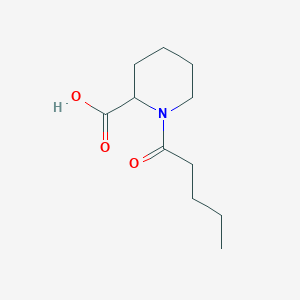
![2-methoxy-N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]benzamide](/img/structure/B14905622.png)
